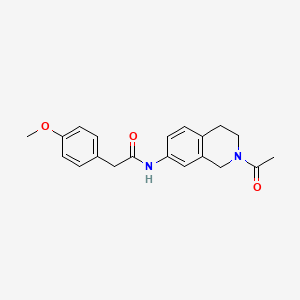

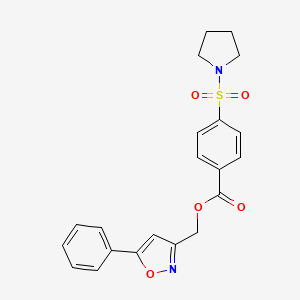

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide" is a derivative of tetrahydroisoquinoline, which is a structural motif found in a variety of natural products and synthetic compounds with diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related tetrahydroisoquinoline derivatives and their syntheses, which can provide insights into the compound's characteristics.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline compounds involves the construction of the phenanthrene ring system, as demonstrated in the first paper, where photochemically induced cyclization of N-{2-[(E)-2-phenyl-1-ethenyl]phenylethyl}acetamides or 1-methyl-5-[(E)-2-phenyl-1-ethenyl]-1,2,3,4-tetrahydroisoquinolines leads to the formation of 1-methyl-1,2,3,4-dihydronaphtho[1,2-f]isoquinolines . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

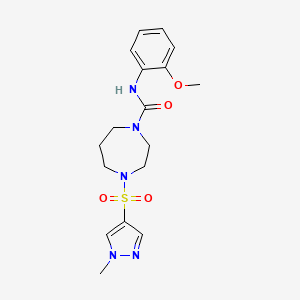

The second paper reports the single crystal structure of a closely related compound, N-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline . This suggests that the molecular structure of "this compound" could also be elucidated using similar crystallographic techniques, which would provide detailed information about its three-dimensional conformation and potential intermolecular interactions.

Chemical Reactions Analysis

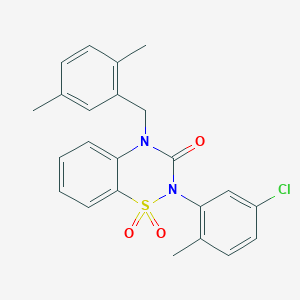

The papers do not provide specific information on the chemical reactions of "this compound". However, the synthesis and characterization of related compounds suggest that such tetrahydroisoquinoline derivatives can participate in various chemical reactions, such as cross-coupling reactions, as indicated in the third paper where a Sonogashira cross-coupling was used to synthesize a related acetamide . This implies that the compound may also undergo similar reactions, which could be useful for further functionalization or for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

科学的研究の応用

Synthesis and Antitumor Activity

Methoxy‐indolo[2,1‐a]isoquinolines and their derivatives have been synthesized and tested for cytostatic activity against leukemia and mammary tumor cells. Compounds such as trimethoxy‐dihydroindoloisoquinoline showed significant inhibition of cell proliferation, highlighting their potential as antitumor agents (Ambros, Angerer, & Wiegrebe, 1988).

Structural Aspects and Properties

Studies on isoquinoline derivatives have explored their structural aspects and properties, revealing the formation of crystalline solids and gels under specific conditions. These findings suggest applications in materials science and drug formulation, offering insights into the molecular structures that enable these properties (Karmakar, Sarma, & Baruah, 2007).

Antimalarial Activity

The synthesis and evaluation of isoquinoline derivatives for antimalarial activity have identified compounds with promising efficacy against Plasmodium berghei in mice. This research contributes to the development of new antimalarial agents, showcasing the potential of isoquinoline compounds in therapeutic applications (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).

Insecticidal Properties

Pyridine derivatives related to isoquinoline structures have been synthesized and shown to possess significant insecticidal activities against the cowpea aphid. This research indicates the potential of such compounds in agricultural applications, offering a basis for the development of new insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Antibacterial Activity

The discovery of new natural products from Janibacter limosus, including tetrahydroquinoline derivatives, has shown high biological activity against bacteria and fungi. These findings suggest the potential of tetrahydroquinoline compounds in the development of new antibacterial and antifungal agents (Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004).

特性

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-14(23)22-10-9-16-5-6-18(12-17(16)13-22)21-20(24)11-15-3-7-19(25-2)8-4-15/h3-8,12H,9-11,13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIKANXBYBDELM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

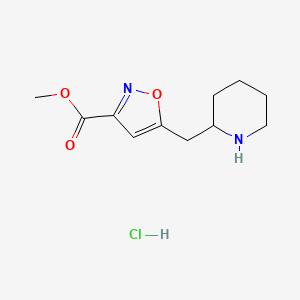

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d]thiazol-2-yl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2530870.png)

![2-(Chloromethyl)-1-methyl-1H-benzo[d]imidazole hydrochloride](/img/no-structure.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide](/img/structure/B2530878.png)

![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetic acid](/img/structure/B2530880.png)

![5-amino-N-(2-methylphenyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530883.png)

![1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2530887.png)

![4-(dimethylamino)-N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2530892.png)